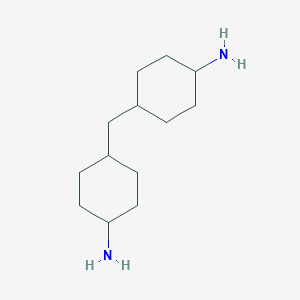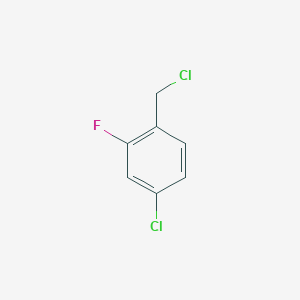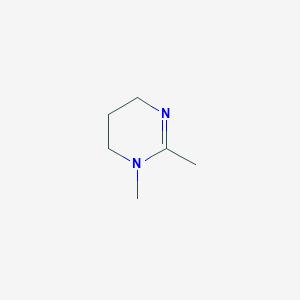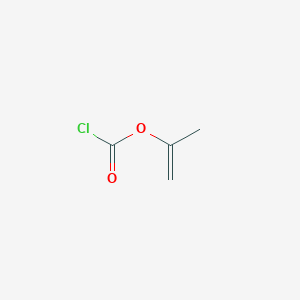
イソプロペニルクロロホルメート
概要
説明
Isopropenyl Chloroformate is a reagent involved in the preparation of ketones via palladium-catalyzed decarboxylative cross-coupling reaction of benzyl vinyl carbonates . It is a clear colorless volatile liquid with a pungent irritating odor .
Synthesis Analysis
The specific rates of solvolysis of Isopropenyl chloroformate are analyzed using the extended Grunwald-Winstein equation .Molecular Structure Analysis
The molecular formula of Isopropenyl Chloroformate is C4H5ClO2 .Chemical Reactions Analysis
The specific rates of solvolysis of Isopropenyl chloroformate are analyzed using the extended Grunwald-Winstein equation . A similarity model approach, using phenyl chloroformate solvolyses for comparison, indicated a dominant bimolecular carbonyl-addition mechanism for the solvolyses of Isopropenyl chloroformate in all solvents except 97% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .Physical And Chemical Properties Analysis
Isopropenyl Chloroformate is a clear colorless volatile liquid with a pungent irritating odor. It has about the same density as water and is insoluble in water .科学的研究の応用
加水分解研究
イソプロペニルクロロホルメートは、加水分解研究で使用されてきました . イソプロペニルクロロホルメートの24種類の溶媒中での25℃における加水分解速度は、求核性とイオン化力の大きく異なる溶媒において報告されています . これらの研究は、さまざまな溶媒における化合物の反応性を理解するために重要であり、さまざまな化学環境におけるその挙動に関する貴重な情報を提供することができます。
グランワルド-ウィンスティン分析
この化合物は、拡張されたグランワルド-ウィンスティン方程式を用いて分析されてきました . この分析には、1-アダマンチルクロリドの加水分解に基づくYClスケールと組み合わせた、溶媒求核性のNTスケールが含まれています . このタイプの分析は、イソプロペニルクロロホルメートの反応機構に関する洞察を提供することができます。
機構研究
研究により、イソプロペニルクロロホルメートの加水分解の支配的な機構は、溶媒によって異なる場合があることが示されています . よりイオン化する溶媒では、CO2分子の損失を伴う加水分解分解が支配的であると考えられています . より求核性の高い溶媒では、会合-解離機構が作用していると考えられています<a aria-label="1: よりイオン化する溶媒では、CO2分子の損失を伴う加水分解分解が支配的であると考えられています1" data-citationid="44e6e78a-1140-ac63-e225-4a84a9f89cde-28" h="ID=SERP,5015.
作用機序
Target of Action
Isopropenyl chloroformate is primarily used as a reagent in organic synthesis Instead, it reacts with various compounds in chemical reactions, making it a versatile tool in the synthesis of more complex molecules .
Mode of Action
Isopropenyl chloroformate undergoes solvolysis, a reaction involving the breaking of a bond in a molecule using water . The reaction can occur through two mechanisms: a dominant solvolysis-decomposition with the loss of the CO2 molecule in more ionizing solvents, and an association-dissociation mechanism in more nucleophilic pure alcohols and aqueous solutions .
Biochemical Pathways
The solvolysis of isopropenyl chloroformate can be analyzed using the Grunwald-Winstein equation, which takes into account the solvent nucleophilicity and ionizing power . The reaction’s mechanism can vary depending on the solvent used . In more ionizing solvents, the reaction proceeds through a solvolysis-decomposition mechanism with the loss of the CO2 molecule. In contrast, in more nucleophilic pure alcohols and aqueous solutions, an association-dissociation mechanism is believed to be operative .
Result of Action
The solvolysis of isopropenyl chloroformate results in the formation of isopropyl chloride in 2-33% of cases, with higher values observed in less nucleophilic solvents . This indicates that the reaction’s outcome can vary depending on the solvent’s properties.
Action Environment
The action of isopropenyl chloroformate is highly dependent on the environment, particularly the solvent used in the reaction . The solvent’s nucleophilicity and ionizing power significantly influence the reaction’s mechanism and outcome . Therefore, careful selection of the solvent is crucial when using isopropenyl chloroformate in synthesis reactions.
In terms of safety, isopropenyl chloroformate should be handled in a well-ventilated area to avoid inhalation . It should also be kept away from heat, sparks, open flames, and hot surfaces due to its flammability .
Safety and Hazards
生化学分析
Biochemical Properties
Isopropenyl chloroformate is a reactive compound possessing both acid chloride and alkyl substituents . It is soluble in organic solvents and hydrolyzes in water
Molecular Mechanism
It is known that chloroformates can undergo solvolysis-decomposition with loss of the CO2 molecule
Temporal Effects in Laboratory Settings
In laboratory settings, Isopropenyl chloroformate has been observed to undergo solvolysis at varying rates depending on the solvent used
特性
IUPAC Name |
prop-1-en-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(2)7-4(5)6/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMGCGVWJMRTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206637 | |
| Record name | Isopropenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57933-83-2 | |
| Record name | 1-Methylethenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57933-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropenyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057933832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPENYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH4WS74VHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




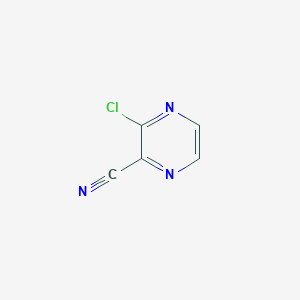
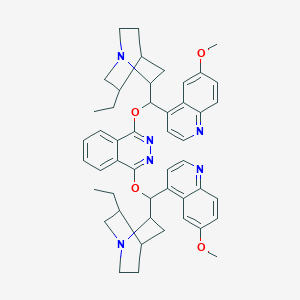
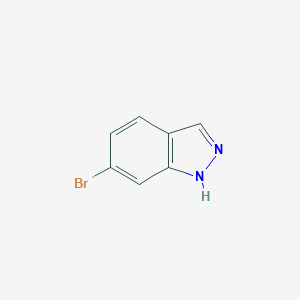


![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)

